molecular formula C7H8N2OS2 B11072287 Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-

Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-

Cat. No.: B11072287
M. Wt: 200.3 g/mol
InChI Key: HKHDACZQGURKGN-UHFFFAOYSA-N
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Description

5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylsulfanyl and methoxy-substituted precursors with a nitrile group, followed by cyclization to form the isothiazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted isothiazole derivatives.

Scientific Research Applications

5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(METHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE
  • 5-(PROPYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE
  • 5-(BUTYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE

Uniqueness

5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

5-ethylsulfanyl-3-methoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H8N2OS2/c1-3-11-7-5(4-8)6(10-2)9-12-7/h3H2,1-2H3

InChI Key

HKHDACZQGURKGN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NS1)OC)C#N

Origin of Product

United States

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